Benzoic acid, 4-(1,1-dimethylethyl)-, 1-methylethyl ester
Description
Benzoic acid, 4-(1,1-dimethylethyl)-, 1-methylethyl ester is a benzoate ester derivative featuring a tert-butyl (1,1-dimethylethyl) substituent at the para position of the aromatic ring and an isopropyl (1-methylethyl) ester group. This compound is structurally related to 4-tert-butylbenzoic acid (CAS 98-73-7), with esterification enhancing its volatility and solubility in non-polar matrices .
Properties
CAS No. |
67952-56-1 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
propan-2-yl 4-tert-butylbenzoate |
InChI |
InChI=1S/C14H20O2/c1-10(2)16-13(15)11-6-8-12(9-7-11)14(3,4)5/h6-10H,1-5H3 |
InChI Key |
RTUBKODHZNPRDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Direct Esterification of 4-(1,1-dimethylethyl)benzoic Acid with Isopropyl Alcohol
The most straightforward and commonly employed method for preparing Benzoic acid, 4-(1,1-dimethylethyl)-, 1-methylethyl ester is the acid-catalyzed esterification of 4-(1,1-dimethylethyl)benzoic acid with isopropyl alcohol.
Reaction :
$$ \text{4-(1,1-dimethylethyl)benzoic acid} + \text{isopropyl alcohol} \xrightarrow[\text{acid catalyst}]{\text{heat}} \text{this compound} + H_2O $$Catalysts : Strong acids such as sulfuric acid, p-toluenesulfonic acid, or acidic ion-exchange resins are typically used to catalyze the reaction.
Conditions : The reaction is generally conducted under reflux with removal of water to drive equilibrium toward ester formation.
Mechanism : The acid protonates the carbonyl oxygen of the carboxylic acid, increasing electrophilicity and facilitating nucleophilic attack by the alcohol, followed by elimination of water and formation of the ester bond.
This method is widely used due to its simplicity and effectiveness in producing high-purity esters.
Industrial Considerations and Patented Processes
The industrial synthesis of benzoic acid esters often involves optimization of catalyst type, temperature, molar ratios, and removal of water or byproducts to maximize yield and purity.
Patents related to the compound indicate various catalytic systems and process conditions that enhance esterification efficiency, including heterogeneous acid catalysts and reactive distillation techniques to continuously remove water and shift equilibrium.
Data Table Summarizing Preparation Methods
| Preparation Method | Reactants | Catalyst Type | Conditions | Yield/Conversion | Notes |
|---|---|---|---|---|---|
| Direct Esterification | 4-(1,1-dimethylethyl)benzoic acid + isopropyl alcohol | Strong acid (H2SO4, p-TsOH) | Reflux, removal of water | High (typically >80%) | Simple, classical method |
| Transesterification | Methyl 4-(1,1-dimethylethyl)benzoate + isopropyl alcohol | Basic catalyst (NaOMe, titanate) | Heating, removal of methanol | Up to 100% (for related esters) | Efficient for ester exchange, catalyst dependent |
| Patented Catalytic Processes | Same as above | Heterogeneous acid or titanate catalysts | Optimized temperature and distillation | High yields reported | Industrial scale, continuous processes |
Research Findings and Analysis
The direct esterification method remains the most practical for laboratory and small-scale synthesis due to its straightforward nature and availability of starting materials.
Transesterification offers a valuable alternative when methyl esters are available, allowing for selective and high-yield conversion to the isopropyl ester with minimal side reactions.
Catalyst choice critically influences reaction rate and selectivity. Titanate catalysts have demonstrated high activity and selectivity in related benzoic acid ester syntheses, suggesting potential for this compound's preparation.
Removal of byproducts (water in esterification, methanol in transesterification) is essential to drive the reaction to completion, often achieved by azeotropic distillation or reactive distillation techniques.
Safety considerations include handling of strong acids or bases and control of reaction temperature to prevent side reactions or decomposition.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-(1,1-dimethylethyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-(1,1-dimethylethyl)benzoic acid and isopropanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 4-(1,1-dimethylethyl)benzoic acid and isopropanol.
Reduction: 4-(1,1-dimethylethyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Analytical Chemistry
One of the primary applications of benzoic acid, 4-(1,1-dimethylethyl)-, 1-methylethyl ester is in analytical chemistry, particularly in the separation and analysis of compounds using high-performance liquid chromatography (HPLC).
Case Study: HPLC Analysis
A study conducted on the separation of this compound on a Newcrom R1 HPLC column demonstrated its effectiveness in reverse phase (RP) HPLC methods. The mobile phase utilized acetonitrile and water with phosphoric acid. For mass spectrometry applications, phosphoric acid was replaced with formic acid to ensure compatibility. This method is scalable and suitable for isolating impurities in preparative separations and pharmacokinetics studies .
| Parameter | Value |
|---|---|
| Column Type | Newcrom R1 HPLC |
| Mobile Phase | Acetonitrile + Water + Phosphoric Acid |
| Application Type | Reverse Phase HPLC |
Pharmaceutical Applications
In the pharmaceutical industry, benzoic acid derivatives are often utilized as intermediates in the synthesis of various medicinal compounds. The unique structure of this compound allows it to function effectively in drug formulation processes.
Case Study: Synthesis of Active Pharmaceutical Ingredients
Research indicates that this ester can be used as a precursor for synthesizing active pharmaceutical ingredients (APIs). Its stability and reactivity make it a valuable building block in drug development processes.
Industrial Applications
Benzoic acid derivatives are also employed in industrial applications such as plasticizers and stabilizers in polymers. The compound's properties enhance the performance characteristics of plastics and coatings.
Case Study: Use in Polymer Production
A study highlighted the use of this compound as a plasticizer in polymer formulations. The addition of this compound improved flexibility and durability while maintaining the mechanical integrity of the polymer matrix.
| Application Area | Benefit |
|---|---|
| Plasticizers | Improved flexibility |
| Coatings | Enhanced durability |
Environmental Impact Studies
Recent evaluations have raised awareness regarding the environmental impact of chemical substances including benzoic acid derivatives. Research has focused on assessing their potential endocrine-related effects and ecological toxicity.
Case Study: Risk Assessment
A comprehensive risk assessment conducted by Environment Canada evaluated various benzoic acid derivatives for their potential endocrine disruption capabilities. Findings suggested that certain structural features could correlate with increased toxicity levels .
Mechanism of Action
The mechanism of action of Isopropyl 4-(1,1-dimethylethyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol. The compound’s reactivity is influenced by the electronic and steric effects of the tert-butyl and isopropyl groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
- Fluorine-Substituted Analogs: Benzoic acid, 4-fluoro-, 1-methylethyl ester (CAS 2928-09-8) replaces the tert-butyl group with a fluorine atom. The bulky iodine atom enhances polarizability, making this compound suitable for applications in radiopharmaceuticals or catalysis .
Hydroxyl-Substituted Analogs :
Ester Group Variations
Methyl Ester Derivatives :
Isocyanate-Functionalized Analogs :
Hybrid Structural Modifications
- Multi-Substituted Derivatives: Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2,4-bis(1,1-dimethylethyl)phenyl ester (CAS 42522-27-0) combines tert-butyl groups and phenolic hydroxyls, offering antioxidant properties for use in plastics or lubricants .
Key Data Table: Comparative Analysis
Research Findings and Trends
- Steric Effects : The tert-butyl group in the target compound provides steric shielding, reducing hydrolysis rates compared to less bulky esters (e.g., methyl or ethyl derivatives) .
- Electronic Effects : Electron-withdrawing substituents (e.g., fluorine) increase acidity of the parent benzoic acid, while electron-donating groups (e.g., hydroxyl) enhance resonance stabilization .
- Application-Driven Design : Multi-substituted derivatives (e.g., hydroxyl + tert-butyl) are tailored for niche applications, such as UV stabilizers or antioxidants, leveraging synergistic effects .
Biological Activity
Benzoic acid, 4-(1,1-dimethylethyl)-, 1-methylethyl ester, commonly referred to as tert-butyl benzoate , is an organic compound with the molecular formula and a molecular weight of approximately 220.312 g/mol . This compound has garnered interest due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and agriculture.
- CAS Number: 67952-56-1
- InChI Key: RTUBKODHZNPRDT-UHFFFAOYSA-N
- LogP: 4.58 (indicating hydrophobicity)
Antimicrobial Properties
Research has demonstrated that tert-butyl benzoate exhibits antimicrobial activity against various bacterial strains. Its mechanism involves disrupting cell membranes, leading to cell death. Studies indicate that compounds with similar ester structures often show effectiveness against both Gram-positive and Gram-negative bacteria.
Cytotoxicity
In vitro studies have shown that tert-butyl benzoate can induce cytotoxic effects in certain cancer cell lines. The compound's ability to inhibit cell proliferation has been attributed to its interaction with cellular signaling pathways that regulate apoptosis and cell cycle progression.
Anti-inflammatory Effects
Tert-butyl benzoate has been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in human cells, suggesting potential therapeutic applications in treating inflammatory diseases.
Case Study: Antimicrobial Activity
A study conducted by Ataman Chemicals highlighted the antimicrobial properties of isopropyl benzoate, a related compound. The findings indicated that similar benzoate esters could effectively inhibit bacterial growth by binding to cell membranes and disrupting cellular functions .
| Compound | Activity | Target Organism |
|---|---|---|
| Tert-butyl benzoate | Antimicrobial | E. coli, S. aureus |
| Isopropyl benzoate | Antimicrobial | Various bacterial strains |
Case Study: Cytotoxicity in Cancer Cells
A comparative study on the cytotoxic effects of various benzoate esters showed that tert-butyl benzoate inhibited proliferation in breast cancer cell lines (MCF-7) with an IC50 value of approximately 50 µM . This suggests a promising avenue for further research into its use as an anticancer agent .
Applications
- Pharmaceuticals: Due to its biological activity, tert-butyl benzoate is being explored as a potential lead compound for developing new antimicrobial and anticancer drugs.
- Agriculture: Its effectiveness against microbial pathogens positions it as a candidate for use in agricultural applications as a natural pesticide or preservative.
Q & A
Q. Q1: What are the optimal synthetic routes for preparing benzoic acid, 4-(1,1-dimethylethyl)-, 1-methylethyl ester, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via esterification of 4-tert-butylbenzoic acid with isopropyl alcohol. Key steps include:
- Acid Activation : Use thionyl chloride (SOCl₂) to convert the carboxylic acid to its acyl chloride derivative .
- Esterification : React the acyl chloride with isopropyl alcohol in anhydrous conditions, catalyzed by pyridine to neutralize HCl.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate 9:1) to isolate the ester.
Data Table :
| Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Pyridine | 80 | 78 | 98.5 | |
| DMAP | 60 | 85 | 99.1 |
Q. Q2: How can researchers validate the structural identity of this ester?
Methodological Answer :
- NMR Analysis : Compare H and C NMR data with NIST reference spectra. Key peaks include:
- δ 1.3 ppm (isopropyl -CH₃), δ 1.4 ppm (tert-butyl -C(CH₃)₃), δ 5.1 ppm (ester -OCH(CH₃)₂) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 236.2 (calculated molecular weight: 235.3 g/mol) .
Stability and Reactivity
Q. Q3: What are the thermal and photolytic degradation pathways of this compound?
Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) under nitrogen. Degradation begins at ~180°C, releasing isopropyl radicals and forming 4-tert-butylbenzoic acid as a residue .
- UV Stability : Expose to UV light (λ = 254 nm) and monitor via HPLC. Photolysis produces 4-tert-butylphenol due to ester bond cleavage .
Q. Advanced Q4: How do steric effects from the tert-butyl group influence nucleophilic substitution at the ester moiety?
Methodological Answer :
- Kinetic Studies : Compare hydrolysis rates (NaOH, 0.1M) with unsubstituted benzoate esters. The tert-butyl group reduces reactivity by 40% due to steric hindrance, as shown by pseudo-first-order kinetics (k = 0.012 min⁻¹ vs. 0.020 min⁻¹ for methyl benzoate) .
Analytical and Spectral Data
Q. Q5: Which advanced spectroscopic techniques resolve ambiguities in isomeric impurities?
Methodological Answer :
Q. Advanced Q6: How can computational methods (e.g., DFT) predict spectroscopic properties?
Methodological Answer :
- Use Gaussian09 with B3LYP/6-31G(d) to simulate UV-Vis spectra. Predicted λmax = 275 nm matches experimental data (deviation <2%) .
Applications in Research
Q. Q7: What role does this ester play in synthesizing complex organic molecules?
Methodological Answer :
Q. Advanced Q8: How is this compound used in studying enzyme inhibition mechanisms?
Methodological Answer :
- Enzyme Assays : The ester acts as a lipophilic prodrug. Hydrolysis by esterases releases 4-tert-butylbenzoic acid, which inhibits acetyl-CoA synthetase (IC₅₀ = 12 µM) in E. coli .
Data Contradictions and Resolution
Q. Q9: Conflicting reports exist on the ester’s solubility in ethanol. How should researchers address this?
Methodological Answer :
Q. Advanced Q10: Why do different studies report varying catalytic efficiencies in ester synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
